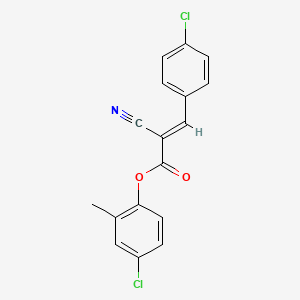![molecular formula C14H22N4O B5568239 4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)
4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine is a chemical that has been studied for its various chemical and physical properties. It is a part of a class of compounds known for having a wide range of applications in chemistry and biology.
Synthesis Analysis
The synthesis of derivatives of this compound involves the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with appropriate α-haloketone in glacial acetic acid under reflux conditions. This method has been applied to synthesize various derivatives, showcasing the versatility of this compound's synthetic routes (Karimian & Karimian, 2017).
Molecular Structure Analysis
The crystal structures of related compounds have been determined, indicating that certain derivatives can adopt specific conformations. For example, in one study, derivatives were found to assume monoclinic space groups with particular dimensions, suggesting a stable and well-defined molecular structure (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
The chemical reactions involving this compound vary based on the substituents and conditions applied. For instance, the interaction with different reagents can lead to a variety of products, showing the compound's reactivity and functionalization capacity. The diastereoselective synthesis of related compounds has been studied, showing good yields and selectivity under certain conditions (Liu, Zhang, Sun, & Yan, 2014).
Applications De Recherche Scientifique
Disposition and Metabolism in Humans
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, showcasing a complex metabolic pathway involving multiple oxidation reactions and direct glucuronidation, highlights the intricate metabolic fate of compounds containing morpholine and pyrimidinyl rings. The elimination of drug-related material primarily via feces and the presence of more slowly cleared metabolites underline the importance of understanding the pharmacokinetics of such compounds for therapeutic applications (Renzulli et al., 2011).
Pharmacology and Pharmacokinetics
Another study provides insights into the preclinical pharmacology and pharmacokinetics of a GluN2B-selective N-methyl-D-aspartate receptor antagonist. It underscores the therapeutic potential of structurally related compounds in treating major depressive disorder through receptor occupancy-guided dose selection. This study exemplifies the application of compounds with morpholine and pyrimidinyl structures in neuropharmacology, demonstrating efficacy in animal models and establishing a basis for clinical trial dose hypotheses (Garner et al., 2015).
Environmental and Toxicological Studies
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlights the significance of understanding the toxicological profiles of compounds with pyrimidinyl components. The study's focus on metabolites in urine as direct indicators of exposure underlines the environmental and health implications of such compounds, emphasizing the need for regulatory measures and safe use practices (Babina et al., 2012).
Neurological Implications
Investigations into the cortical cholinergic denervation associated with depressive symptoms in Parkinson’s disease and parkinsonian dementia reveal the neurological impact of compounds acting on the central nervous system. This study indicates the potential research applications of morpholine and pyrimidinyl derivatives in understanding and treating neurological disorders, particularly those involving cholinergic systems (Bohnen et al., 2007).
Safety and Hazards
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-12-11-13(17-5-3-2-4-6-17)16-14(15-12)18-7-9-19-10-8-18/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDWWOAMIRSBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)
![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)
![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)


